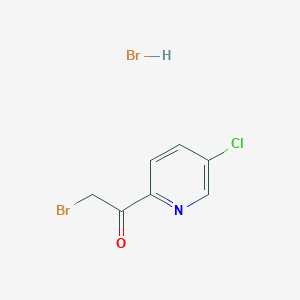

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(5-chloropyridin-2-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO.BrH/c8-3-7(11)6-2-1-5(9)4-10-6;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMXQTDXFUVXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601474 | |

| Record name | 2-Bromo-1-(5-chloropyridin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145905-09-5 | |

| Record name | 2-Bromo-1-(5-chloropyridin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethan-1-one hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the synthesis of neonicotinoid insecticides.[1]

Core Chemical Properties

This compound is a solid organic compound.[2] While specific experimental data for the hydrobromide salt is limited in publicly available literature, the properties of the corresponding free base, 2-Bromo-1-(5-chloro-2-pyridinyl)ethanone, offer valuable insights.

Table 1: Physicochemical Properties

| Property | Value | Source |

| For this compound | ||

| CAS Number | 145905-09-5 | [2] |

| Molecular Formula | C₇H₆Br₂ClNO | [1] |

| Molecular Weight | 315.39 g/mol | [2] |

| Physical Form | Solid | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2] |

| For 2-Bromo-1-(5-chloro-2-pyridinyl)ethanone (Free Base) | ||

| CAS Number | 94952-47-3 | [3] |

| Molecular Formula | C₇H₅BrClNO | [3] |

| Molecular Weight | 234.478 g/mol | [3] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Boiling Point | 289.4 ± 25.0 °C at 760 mmHg | [3] |

| Flash Point | 128.8 ± 23.2 °C | [3] |

Synthesis and Experimental Protocols

This compound is primarily utilized as a reactive intermediate in the synthesis of more complex molecules, particularly in the agrochemical industry for the production of neonicotinoid insecticides.[1] While a specific, detailed protocol for its industrial synthesis is proprietary, a general laboratory-scale synthesis can be conceptualized based on the bromination of the corresponding ketone.

A plausible synthetic route involves the bromination of 1-(5-chloropyridin-2-yl)ethanone. The final step would be the treatment with hydrobromic acid to form the hydrobromide salt.

General Experimental Protocol: Bromination of a Ketone

This protocol is a representative example for the synthesis of an α-bromo ketone and may be adapted for the synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone.

Materials:

-

1-(5-chloropyridin-2-yl)ethanone (starting material)

-

Bromine (brominating agent)

-

Methylene chloride (solvent)

-

Sodium bicarbonate solution (for washing)

-

Sodium sulfate (drying agent)

-

Hydrobromic acid

Procedure:

-

Dissolve 1-(5-chloropyridin-2-yl)ethanone in methylene chloride in a round-bottom flask, and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in methylene chloride dropwise to the stirred solution, maintaining the low temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield the crude 2-Bromo-1-(5-chloropyridin-2-yl)ethanone.

-

Dissolve the crude product in a suitable solvent and treat with an appropriate equivalent of hydrobromic acid to precipitate the hydrobromide salt.

-

Isolate the salt by filtration, wash with a cold solvent, and dry under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Logical Workflow for Synthesis and Purification

Caption: Synthetic and Purification Workflow

Biological Activity and Signaling Pathways

This compound is primarily recognized for its role as a key building block in the synthesis of neonicotinoid insecticides.[1] Neonicotinoids are a class of neuro-active insecticides that act on the central nervous system of insects.

Signaling Pathway of Neonicotinoids (General)

While no specific signaling pathway data for this compound itself has been identified, the ultimate products derived from it, neonicotinoids, have a well-characterized mechanism of action. They act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.

Caption: Role as a Precursor and General Neonicotinoid Action

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[2]

Precautionary Statements: P264, P270, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P331, P363, P403+P233, P501.[2]

This compound should be handled in a well-ventilated area by trained professionals wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the agrochemical industry. While detailed public data on its specific physicochemical properties and biological activity are scarce, its role as a precursor to neonicotinoid insecticides provides a clear context for its importance. The provided information, compiled from available safety data and general chemical literature, serves as a foundational guide for researchers and professionals working with this compound. Further investigation into proprietary or patent literature may yield more specific experimental details.

References

Structure Elucidation of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide: A Multi-technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development and chemical synthesis. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide (CAS No. 145905-09-5), a key building block in the synthesis of neonicotinoid insecticides.[1] We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction provides an unambiguous and self-validating confirmation of the molecular structure.

Introduction: The Analytical Imperative

This compound is a crystalline solid with the molecular formula C₇H₆Br₂ClNO.[2] Its value lies in its reactive α-bromoketone moiety and the substituted pyridine ring, making it a versatile precursor in agrochemical manufacturing.[1] The hydrobromide salt form enhances its stability and modifies its physical properties. Accurate structural confirmation is not merely an academic exercise; it is a critical quality control step that ensures reaction success, prevents the formation of undesired side-products, and guarantees the safety and efficacy of the final product.

The analytical challenge lies in confirming not only the covalent framework of the organic cation but also its ionic state as a hydrobromide salt. Our approach is designed as a logical progression, starting with confirmation of mass and elemental composition, moving to the detailed mapping of atomic connectivity, and culminating in the definitive determination of three-dimensional structure.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the preparation of various pharmaceutically and agrochemically important compounds. This document details a proposed synthetic pathway, including a step-by-step experimental protocol, based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

This compound is a versatile bifunctional molecule containing a reactive α-bromo ketone and a substituted pyridine ring. This unique combination of functional groups makes it a valuable building block for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents and pesticides. The α-bromo ketone moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the chloropyridine scaffold offers opportunities for further functionalization through various cross-coupling reactions.

This guide will focus on a two-step synthesis commencing with the commercially available 1-(5-chloropyridin-2-yl)ethanone. The synthesis involves an α-bromination reaction followed by the formation of the hydrobromide salt.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.

| Property | 1-(5-chloropyridin-2-yl)ethanone | This compound |

| CAS Number | 94952-46-2 | 145905-09-5 |

| Molecular Formula | C₇H₆ClNO | C₇H₆Br₂ClNO |

| Molecular Weight | 155.58 g/mol | 315.39 g/mol |

| Appearance | White to off-white solid | Solid |

Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from 1-(5-chloropyridin-2-yl)ethanone.

Step 1: α-Bromination The first step involves the selective bromination of the α-carbon of the acetyl group of 1-(5-chloropyridin-2-yl)ethanone. This is typically achieved using elemental bromine in a suitable solvent, such as acetic acid. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.

Step 2: Hydrobromide Salt Formation The crude 2-Bromo-1-(5-chloropyridin-2-yl)ethanone is then converted to its hydrobromide salt by treatment with hydrobromic acid. This step enhances the stability and handling characteristics of the final product.

The overall synthetic workflow is depicted in the following diagram:

An In-depth Technical Guide to 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide (CAS: 145905-09-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in drug discovery and agrochemistry.

Chemical and Physical Properties

This compound is a solid, reactive compound. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 145905-09-5 | [1] |

| Molecular Formula | C₇H₆Br₂ClNO | [2] |

| Molecular Weight | 315.39 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

| Synonyms | 2-bromo-1-(5-chloro-2-pyridinyl)ethanone hydrobromide | [1] |

Synthesis

Experimental Protocol: Synthesis of this compound

Starting Material: 1-(5-chloropyridin-2-yl)ethanone

Reagents and Solvents:

-

Bromine (Br₂)

-

Hydrobromic acid (HBr) in acetic acid (or another suitable solvent like diethyl ether)

-

Inert solvent (e.g., acetic acid, chloroform)

Procedure:

-

Dissolve 1-(5-chloropyridin-2-yl)ethanone in a suitable inert solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent or in acetic acid to the cooled solution with continuous stirring. The amount of bromine should be equimolar to the starting ketone.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

If the hydrobromide salt is desired, the reaction can be worked up by precipitation with a non-polar solvent like diethyl ether, or by bubbling HBr gas through the solution.

-

The resulting solid precipitate is then collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum to yield this compound.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

Applications in Synthesis and Drug Discovery

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The α-bromo ketone moiety is highly reactive and serves as an excellent electrophile for the construction of various heterocyclic ring systems.

Synthesis of Neonicotinoid Insecticides

This compound is a key intermediate in the industrial synthesis of neonicotinoid insecticides, such as clothianidin.[2] In these syntheses, it is used to introduce the 5-chloropyridin-2-yl)acetyl moiety, which is crucial for the biological activity of the final product.[2] The reactivity of the α-bromo group allows for the formation of essential carbon-nitrogen and carbon-sulfur bonds during the multi-step synthesis.[2]

Synthesis of 2-Aminothiazole Derivatives for Drug Discovery

A significant application of α-bromo ketones in medicinal chemistry is in the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings. The reaction of an α-bromo ketone with a thiourea derivative yields a 2-aminothiazole. The 2-aminothiazole scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anti-tubercular, anti-inflammatory, and kinase inhibitory properties.

Experimental Protocol: Synthesis of 2-Amino-4-(5-chloropyridin-2-yl)thiazole Derivatives

The following is a representative experimental protocol for the synthesis of 2-aminothiazole derivatives, adapted from a similar synthesis of anti-tubercular agents.[3]

Starting Materials:

-

This compound

-

A substituted thiourea (e.g., 1-phenylthiourea)

Reagents and Solvents:

-

Dimethylformamide (DMF)

-

Triethylamine (TEA) or another suitable base

-

Ethyl acetate (EtOAc)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate eluents for column chromatography (e.g., methanol/dichloromethane or ethyl acetate/hexane mixtures)

Procedure:

-

To a solution of the substituted thiourea (1.0 equivalent) in DMF, add this compound (1.5 equivalents) and triethylamine (3.0 equivalents) successively.

-

Heat the reaction mixture at 70°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water (3 x volume of organic layer).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired 2-aminothiazole derivative.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 2-aminothiazole derivatives from this compound.

Caption: Synthetic workflow for 2-aminothiazole derivatives.

This guide provides foundational information for researchers interested in utilizing this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The provided protocols are representative and may require optimization based on the specific substrates and laboratory conditions.

References

In-Depth Technical Guide: Physical Properties of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a key intermediate in the synthesis of various organic compounds, notably in the agrochemical and pharmaceutical industries.[1] Its bifunctional nature, possessing both a reactive α-bromo ketone and a substituted pyridine ring, makes it a versatile building block for creating more complex molecules.[1] This technical guide provides a comprehensive overview of the known physical properties of its hydrobromide salt, outlines generalized experimental protocols for its characterization, and presents its chemical structure and a proposed synthetic workflow.

Chemical Structure and Properties

The chemical structure of this compound is presented below. The hydrobromide salt is formed by the protonation of the pyridine nitrogen atom.

Caption: Chemical Structure of this compound

Physical and Chemical Properties

| Property | This compound | 2-Bromo-1-(5-chloropyridin-2-yl)ethanone (Free Base) |

| CAS Number | 145905-09-5[1][2] | 94952-47-3[3] |

| Molecular Formula | C₇H₆Br₂ClNO[1][2] | C₇H₅BrClNO[3] |

| Molecular Weight | 315.4 g/mol [1] | 234.48 g/mol [3] |

| Appearance | Solid[2] | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 289.4 ± 25.0 °C at 760 mmHg[3] |

| Solubility | Data not available | Data not available |

| Purity | 95%[1][2] | Data not available |

| Storage Conditions | 2-8°C, Inert Gas[1][2] | Data not available |

Proposed Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in the available literature. However, based on general organic chemistry principles for the synthesis of α-bromo ketones and their salts, the following protocols can be proposed.

Synthesis of this compound

The synthesis can be conceptualized as a two-step process: the α-bromination of the precursor ketone followed by the formation of the hydrobromide salt.

Caption: Proposed synthetic workflow for the target compound.

1. α-Bromination of 1-(5-chloropyridin-2-yl)ethanone:

-

Materials: 1-(5-chloropyridin-2-yl)ethanone, Bromine (Br₂) or N-Bromosuccinimide (NBS), appropriate solvent (e.g., acetic acid, dichloromethane, or diethyl ether), and a suitable acid catalyst (e.g., HBr in acetic acid) if using Br₂.

-

Procedure:

-

Dissolve 1-(5-chloropyridin-2-yl)ethanone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

If using bromine, add the acid catalyst to the solution.

-

Slowly add a stoichiometric amount of the brominating agent (Br₂ or NBS) to the solution at a controlled temperature (typically 0-25 °C) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if Br₂ was used).

-

Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(5-chloropyridin-2-yl)ethanone.

-

Purify the crude product by recrystallization or column chromatography.

-

2. Formation of the Hydrobromide Salt:

-

Materials: Purified 2-bromo-1-(5-chloropyridin-2-yl)ethanone, hydrobromic acid (HBr) solution (e.g., in acetic acid or as an aqueous solution), and a non-polar solvent for precipitation (e.g., diethyl ether or hexane).

-

Procedure:

-

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Slowly add a stoichiometric amount of the hydrobromic acid solution with vigorous stirring.

-

The hydrobromide salt should precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with a cold, non-polar solvent to remove any unreacted starting material or impurities.

-

Dry the final product under vacuum.

-

Characterization Methods

The following are standard analytical techniques that would be employed to confirm the identity and purity of the synthesized this compound.

1. Melting Point Determination:

-

Apparatus: Digital melting point apparatus.

-

Procedure: A small, finely ground sample of the dried product is packed into a capillary tube and heated in the melting point apparatus. The temperature range over which the substance melts is recorded. A sharp melting point range is indicative of high purity.

2. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Analysis: The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons adjacent to the bromine and carbonyl groups. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum should display characteristic absorption bands for the C=O (ketone) stretching, C-Br stretching, and various vibrations associated with the aromatic pyridine ring.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or another soft ionization technique is suitable for this ionic compound.

-

Analysis: The mass spectrum would show the molecular ion peak corresponding to the free base [M+H]⁺ and potentially fragments resulting from the loss of bromine or other groups.

-

Conclusion

This compound is a valuable synthetic intermediate. While some of its fundamental physical properties are documented, a significant amount of quantitative data, particularly regarding its melting point, boiling point, and solubility, remains to be experimentally determined and published. The proposed experimental protocols in this guide are based on established chemical principles and provide a framework for the synthesis and characterization of this compound for research and development purposes. Further investigation is required to fully elucidate the physicochemical profile of this important chemical entity.

References

Technical Guide: Molecular Weight of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the molecular weight of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the synthesis of various chemical compounds.

Chemical Identity and Formula

This compound is an organic compound used in synthetic chemistry. The molecular formula for this compound is C₇H₆Br₂ClNO[1][2]. This formula indicates that each molecule is composed of carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen atoms. The "hydrobromide" part of the name signifies that the compound is a salt formed with hydrobromic acid (HBr).

Elemental Composition and Atomic Weights

The calculation of the molecular weight requires the standard atomic weights of each constituent element. The following table summarizes the elements present in the molecule, their counts, and their respective standard atomic weights.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 7 | 12.011[3][4][5] |

| Hydrogen | H | 6 | 1.008[6][7][8] |

| Bromine | Br | 2 | 79.904[9][10] |

| Chlorine | Cl | 1 | 35.453[11][12] |

| Nitrogen | N | 1 | 14.007[13][14][15] |

| Oxygen | O | 1 | 15.999[16][17] |

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is performed by multiplying the count of each element by its atomic weight and summing the results.

Calculation Breakdown:

-

Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

-

Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol

-

Bromine (Br): 2 atoms × 79.904 g/mol = 159.808 g/mol

-

Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight:

MW = 84.077 + 6.048 + 159.808 + 35.453 + 14.007 + 15.999 = 315.392 g/mol

This value is often rounded for practical use, consistent with commercially available reagents which list the molecular weight as 315.4 g/mol [2].

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight from the elemental components.

Caption: Workflow for Molecular Weight Calculation.

Note on Experimental Protocols: The determination of a compound's molecular weight is a fundamental calculation based on its established molecular formula and the standard atomic weights of its constituent elements. As such, it does not involve experimental protocols or signaling pathways in the context of this guide. The value is a theoretical constant derived from foundational chemical principles.

References

- 1. This compound | 145905-09-5 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Bromine - Wikipedia [en.wikipedia.org]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Chlorine - Wikipedia [en.wikipedia.org]

- 12. geocities.ws [geocities.ws]

- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 14. Nitrogen - Wikipedia [en.wikipedia.org]

- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide literature review

An In-depth Technical Guide to 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical and physical properties, a proposed synthesis pathway including a detailed experimental protocol, and its primary applications in the agrochemical industry. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource of technical information. All quantitative data is summarized in tables, and key processes are visualized with diagrams generated using Graphviz.

Chemical Properties and Data

This compound is a solid organic compound. Its primary significance lies in its role as a building block in more complex chemical syntheses.[1] Key quantitative and identifying data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 145905-09-5 | [1][2] |

| Molecular Formula | C₇H₆Br₂ClNO | [1] |

| Molecular Weight | 315.4 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | ≥95% | [1][2] |

| Storage Conditions | 2-8°C, under inert gas | [1][2] |

| MDL Number | MFCD18072458 | [1] |

Synthesis Pathway

The synthesis of this compound is achieved through the α-bromination of its precursor, 1-(5-chloropyridin-2-yl)ethanone (also known as 2-acetyl-5-chloropyridine). This reaction typically involves treating the acetylpyridine with a brominating agent, such as elemental bromine, in an acidic medium like hydrobromic acid or acetic acid. The pyridine nitrogen is protonated, and the subsequent enol form of the ketone attacks the bromine to yield the α-bromo ketone, which precipitates as the hydrobromide salt.

Experimental Protocols

Representative Protocol: Bromination of 1-(5-chloropyridin-2-yl)ethanone

-

Materials:

-

1-(5-chloropyridin-2-yl)ethanone

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Diethyl ether (or another suitable non-polar solvent for washing)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-(5-chloropyridin-2-yl)ethanone in a minimal amount of 48% hydrobromic acid.

-

Cool the reaction mixture to 0-5°C using an ice-salt bath.

-

Slowly add a stoichiometric equivalent of bromine dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes.

-

Raise the temperature slowly to room temperature and continue stirring for 1-2 hours. The product is expected to precipitate out of the solution as the hydrobromide salt.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted bromine and other impurities.

-

Dry the product under vacuum to yield this compound.

-

Experimental Workflow

The general workflow for the synthesis and isolation of the target compound follows a standard chemical synthesis procedure, as illustrated in the diagram below.

Applications

The primary documented application of this compound is as a crucial intermediate in the agrochemical industry.[1]

-

Insecticide Synthesis: It is a key building block in the manufacturing of neonicotinoid insecticides.[1] Specifically, it is used in the production of clothianidin .

-

Chemical Synthesis: Its reactivity, stemming from the α-bromo ketone functional group, makes it a valuable reagent for forming new carbon-nitrogen and carbon-sulfur bonds, which is essential in multi-step organic syntheses.[1]

Safety Information

Based on available safety data, this compound is classified as hazardous.

-

Hazard Statements:

-

Signal Word: Danger[2]

-

Handling: Due to its reactivity and hazardous nature, it should be handled in a controlled environment, such as a fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]

References

An In-depth Technical Guide to 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide: Synthesis, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a pivotal chemical intermediate, holds a significant position in the landscape of modern agrochemicals. This technical guide provides a comprehensive overview of its discovery, history, and detailed synthesis. The compound's primary importance lies in its role as a key precursor in the industrial production of neonicotinoid insecticides, most notably clothianidin. This document elucidates the synthetic pathways leading to this compound, complete with a representative experimental protocol. Furthermore, its chemical properties and handling information are presented in a structured format for easy reference by researchers and professionals in the field of chemical synthesis and drug development.

Introduction and Historical Context

The discovery and development of this compound are intrinsically linked to the quest for more effective and selective insecticides. Its emergence is a direct result of the research and development efforts that led to the creation of the neonicotinoid class of insecticides. Neonicotinoids, which act on the nicotinic acetylcholine receptors of insects, became a major focus for agrochemical companies in the late 20th century.

The development of clothianidin, a second-generation neonicotinoid, by Takeda Chemical Industries and Bayer AG, necessitated the efficient synthesis of key structural fragments. This compound was identified as a crucial building block, providing the necessary chloropyridinyl moiety and a reactive bromoacetyl group for the subsequent construction of the clothianidin molecule. Its history, therefore, is not that of a standalone discovery but rather a vital step in the process of bringing a major agricultural product to market.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for quick reference.

| Property | Value |

| CAS Number | 145905-09-5 |

| Molecular Formula | C₇H₆Br₂ClNO |

| Molecular Weight | 315.4 g/mol [1] |

| Physical State | Solid |

| Purity | Typically ≥95% |

| Storage Conditions | 2-8°C, under an inert atmosphere[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a suitable pyridine derivative. The general synthetic strategy involves the acylation of a chloropyridine followed by bromination of the acetyl group.

General Synthetic Pathway

The logical workflow for the synthesis can be visualized as a two-step process starting from 2-chloro-5-methylpyridine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the bromination step, which is the key transformation to yield the desired product. This protocol is based on general procedures for the α-bromination of ketones.

Synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone from 1-(5-chloropyridin-2-yl)ethanone

-

Materials:

-

1-(5-chloropyridin-2-yl)ethanone

-

Bromine (Br₂)

-

Acetic Acid (glacial)

-

Hydrobromic acid (48% in acetic acid)

-

Diethyl ether

-

-

Procedure:

-

A solution of 1-(5-chloropyridin-2-yl)ethanone in glacial acetic acid is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.

-

A catalytic amount of 48% hydrobromic acid in acetic acid is added to the solution.

-

The reaction mixture is heated to 50-60 °C.

-

A solution of bromine in glacial acetic acid is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 50-60 °C.

-

After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture is then cooled to room temperature and poured into a stirred mixture of ice and water.

-

The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.

-

The crude product is then dried under vacuum to yield 2-Bromo-1-(5-chloropyridin-2-yl)ethanone. For the hydrobromide salt, the crude product can be treated with a solution of HBr in a suitable solvent.

-

-

Note: This is a generalized procedure. Reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for specific laboratory or industrial-scale production.

Application in Insecticide Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of the neonicotinoid insecticide, clothianidin.[1]

Role in the Synthesis of Clothianidin

In the synthesis of clothianidin, this compound serves as the electrophilic component that reacts with a nucleophilic amine-containing fragment to form the core structure of the final insecticide molecule. The bromoacetyl group is highly reactive and allows for the efficient formation of a new carbon-nitrogen bond.

Caption: Role of the target compound in the synthesis of Clothianidin.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.

-

General Hazards: Acutely toxic and corrosive.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed and under an inert atmosphere.[1]

Conclusion

This compound is a compound of significant industrial importance, primarily due to its indispensable role in the synthesis of the widely used insecticide, clothianidin. While its history is intertwined with the development of neonicotinoids, its synthesis and reactivity are of great interest to organic chemists and professionals in the agrochemical industry. This guide has provided a detailed overview of its synthesis, properties, and applications, serving as a valuable resource for the scientific community. Further research into optimizing its synthesis and exploring its potential as an intermediate for other novel compounds remains an active area of investigation.

References

An In-depth Technical Guide to 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics, synthesis, and potential applications of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide. This compound is a key synthetic intermediate, particularly recognized for its role in the production of neonicotinoid insecticides.[1] This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its reactivity and safety considerations. All quantitative data is summarized in structured tables for ease of reference, and a logical workflow for its synthesis is provided as a visual diagram.

Core Chemical and Physical Properties

This compound is a solid organic compound. Its core characteristics are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Reference |

| Chemical Formula | C₇H₆Br₂ClNO | [1] |

| Molecular Weight | 315.39 g/mol | |

| CAS Number | 145905-09-5 | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | 2-8°C, under an inert atmosphere | |

| InChI Key | LKMXQTDXFUVXFM-UHFFFAOYSA-N |

Synthesis and Purification

Proposed Synthesis of 2-acetyl-5-chloropyridine (Precursor)

The precursor, 2-acetyl-5-chloropyridine, can be synthesized from 2-amino-5-chloropyridine via a multi-step process. A general approach involves diazotization of the amino group, followed by a substitution reaction.

Proposed Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-acetyl-5-chloropyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the complete addition of bromine, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product. The crude product can be collected by filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Spectral and Analytical Data

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Aromatic protons on the pyridine ring would appear in the downfield region (δ 7.5-8.5 ppm). A singlet for the methylene protons (CH₂) adjacent to the bromine and carbonyl group would be expected in the range of δ 4.5-5.0 ppm. |

| ¹³C NMR | The carbonyl carbon (C=O) would show a signal in the highly deshielded region (δ > 180 ppm). Signals for the aromatic carbons of the pyridine ring would be observed in the δ 120-150 ppm range. The carbon of the bromomethyl group (CH₂Br) would appear further upfield. |

| FT-IR (KBr, cm⁻¹) | A strong absorption band for the carbonyl group (C=O) stretching is expected around 1700-1720 cm⁻¹. C-Br stretching vibrations would be observed in the lower frequency region (500-600 cm⁻¹). Aromatic C-H and C=C stretching vibrations would be present in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the free base (2-Bromo-1-(5-chloropyridin-2-yl)ethanone) and characteristic isotopic patterns for the presence of bromine and chlorine atoms. |

Reactivity and Applications

The primary utility of this compound lies in its role as a reactive intermediate in organic synthesis.[1] The presence of the α-bromoketone functional group makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of various functionalities.

Role in Agrochemical Synthesis

This compound is a key building block in the synthesis of neonicotinoid insecticides, most notably clothianidin.[1] Its structure provides the necessary scaffold for the construction of the final active molecule.

Potential in Drug Discovery

While its direct application in drug development is not extensively documented, the 2-acetylpyridine core is a feature in various biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The reactive nature of this compound makes it a valuable starting material for the synthesis of novel pyridine-containing compounds that could be screened for various therapeutic activities.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Safety Information | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive chemical intermediate with established importance in the agrochemical industry. While its direct role in drug development is yet to be fully explored, its structural motifs and reactivity profile suggest significant potential for the synthesis of novel, biologically active compounds. This guide provides a foundational understanding of its properties, a likely synthetic pathway, and key safety considerations to aid researchers in its effective and safe utilization. Further research into its applications in medicinal chemistry could unveil new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and primary applications of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the agrochemical and pharmaceutical industries.

Introduction

This compound is a reactive α-haloketone primarily utilized as a building block in the synthesis of complex heterocyclic compounds. Its most notable application is as a crucial precursor in the industrial production of neonicotinoid insecticides, particularly clothianidin.[1] The presence of a bromine atom alpha to a ketone carbonyl group, along with the substituted pyridine ring, makes it a versatile reagent for forming new carbon-carbon and carbon-heteroatom bonds.

Chemical Structure and Properties:

| Property | Value |

| CAS Number | 145905-09-5 |

| Molecular Formula | C₇H₆Br₂ClNO |

| Molecular Weight | 315.4 g/mol [1] |

| Appearance | Solid |

| Storage | 2-8°C, under inert gas[1] |

Synthesis of this compound

Reaction Scheme:

Figure 1: Synthesis of the title compound.

Experimental Protocol: Bromination of 2-Acetyl-5-chloropyridine

-

Materials:

-

2-Acetyl-5-chloropyridine

-

Bromine (Br₂)

-

48% Hydrobromic acid (HBr)

-

Glacial acetic acid

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a fume hood, dissolve 2-acetyl-5-chloropyridine (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add 48% hydrobromic acid (catalytic amount) to the solution.

-

Slowly add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 30°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully pour the reaction mixture into ice-water.

-

If excess bromine is present (indicated by a persistent orange/brown color), add a saturated solution of sodium thiosulfate dropwise until the color disappears.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude 2-Bromo-1-(5-chloropyridin-2-yl)ethanone can be further purified by recrystallization or column chromatography. The hydrobromide salt can be precipitated by treating a solution of the free base in a suitable solvent with HBr.

-

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Starting Material | 2-Acetyl-5-chloropyridine | N/A |

| Product | This compound | N/A |

| Typical Yield | 70-85% | Estimated based on similar reactions |

| Reaction Time | 2-4 hours | Estimated based on similar reactions |

| Reaction Temperature | Room Temperature | Estimated based on similar reactions |

Application in the Synthesis of Clothianidin

2-Bromo-1-(5-chloropyridin-2-yl)ethanone is a pivotal intermediate in the synthesis of the neonicotinoid insecticide, clothianidin. The synthesis involves a Hantzsch-type thiazole synthesis followed by further elaboration.

Signaling Pathway Diagram:

Figure 2: Synthetic pathway to Clothianidin.

Experimental Protocol: Hantzsch-Type Thiazole Synthesis (General Procedure)

This protocol outlines a general procedure for the reaction of an α-haloketone with a thiourea derivative to form an aminothiazole ring, a key step in the synthesis of clothianidin precursors.

-

Materials:

-

This compound

-

A suitable thiourea derivative (e.g., N-methylthiourea)

-

Ethanol or another suitable solvent

-

Base (e.g., sodium bicarbonate or triethylamine)

-

-

Procedure:

-

Dissolve the thiourea derivative (1.0-1.2 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base (1.0-1.2 eq.) to the solution.

-

Add a solution of this compound (1.0 eq.) in ethanol dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.

-

Quantitative Data for Thiazole Formation (Estimated):

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Product | Substituted 2-aminothiazole | N/A |

| Typical Yield | 60-80% | Estimated based on Hantzsch thiazole synthesis literature |

| Reaction Time | 4-12 hours | Estimated based on Hantzsch thiazole synthesis literature |

| Reaction Temperature | Reflux | Estimated based on Hantzsch thiazole synthesis literature |

Other Potential Applications

The reactivity of this compound makes it a valuable intermediate for the synthesis of a variety of other heterocyclic compounds of interest in medicinal chemistry and materials science. For instance, it can react with various nucleophiles such as amines, phenols, and thiols to introduce the 5-chloropyridin-2-yl-acetyl moiety into different molecular scaffolds.

Experimental Workflow Diagram:

Figure 3: General experimental workflow.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as harmful if swallowed and causes severe skin burns and eye damage.

Disclaimer: The provided experimental protocols are based on general chemical principles and analogous reactions found in the literature. These should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

Application Notes and Protocols: 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide in Chemical Biology and as a Synthetic Intermediate

Introduction

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a reactive chemical intermediate primarily recognized for its crucial role in the synthesis of neonicotinoid insecticides, most notably clothianidin.[1][2] Its chemical structure, featuring a brominated ketone adjacent to a chloropyridine ring, makes it a versatile building block for introducing the 5-chloro-2-pyridinylmethyl moiety into larger molecules. While its direct application as an intermediate in the discovery of human therapeutic drugs is not extensively documented in publicly available literature, its utility in the synthesis of biologically active compounds that target specific receptor systems, such as nicotinic acetylcholine receptors (nAChRs), provides a valuable case study for researchers in drug development and toxicology.

These application notes provide detailed protocols for the synthesis of this intermediate and its subsequent use in the preparation of compounds targeting nAChRs, along with methods for their biological evaluation.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the bromination of 1-(5-chloropyridin-2-yl)ethanone. The following protocol is a representative procedure adapted from general methods for the bromination of aromatic ketones.

Experimental Protocol: Bromination of 1-(5-chloropyridin-2-yl)ethanone

Materials and Reagents:

-

1-(5-chloropyridin-2-yl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid or Dichloromethane

-

Hydrobromic acid (HBr) solution (for hydrobromide salt formation)

-

Sodium thiosulfate solution (for quenching excess bromine)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(5-chloropyridin-2-yl)ethanone in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent or N-Bromosuccinimide portion-wise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If bromine was used, quench any excess by the dropwise addition of a sodium thiosulfate solution until the reddish-brown color disappears.

-

Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude 2-bromo-1-(5-chloropyridin-2-yl)ethanone by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

-

Hydrobromide Salt Formation: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrobromic acid. The hydrobromide salt will precipitate out of the solution. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Quantitative Data Summary for Synthesis

| Parameter | Description |

| Starting Material | 1-(5-chloropyridin-2-yl)ethanone |

| Key Reagents | Bromine (Br₂) or N-Bromosuccinimide (NBS), Hydrobromic acid (HBr) |

| Product | This compound |

| Molecular Formula | C₇H₆Br₂ClNO |

| Molecular Weight | 315.40 g/mol |

| Typical Purity | >95% |

| Storage | 2-8°C, under an inert atmosphere |

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Nicotinic Acetylcholine Receptor Modulators

The primary documented application of this compound is in the synthesis of clothianidin, a potent agonist of insect nAChRs. This involves the reaction of the intermediate with a suitable guanidine derivative.

Reaction Scheme: Synthesis of Clothianidin

2-Bromo-1-(5-chloropyridin-2-yl)ethanone first undergoes a series of reactions to form 2-chloro-5-methylthiazole, which is a key precursor for clothianidin. A more direct synthetic application of the title compound involves its reaction with N-methyl-N'-nitroguanidine.

While a detailed, multi-step protocol for the conversion to clothianidin is complex and proprietary, the fundamental reaction involves the formation of a thiazole ring and subsequent coupling with the guanidine moiety.

Biological Target and Signaling Pathway: Nicotinic Acetylcholine Receptors

Neonicotinoids, such as clothianidin, selectively target the nicotinic acetylcholine receptors (nAChRs) in insects.[3] These receptors are ligand-gated ion channels that play a key role in synaptic transmission. In insects, the persistent activation of these receptors by neonicotinoids leads to overstimulation of the nervous system, paralysis, and death.

Signaling Pathway of Nicotinic Acetylcholine Receptors

Caption: Activation of nicotinic acetylcholine receptors by endogenous and exogenous ligands.

Biological Evaluation Protocol: Radioligand Binding Assay for nAChR

To assess the affinity of compounds derived from 2-Bromo-1-(5-chloropyridin-2-yl)ethanone for the nAChR, a competitive radioligand binding assay can be performed. This protocol is a general guideline and may require optimization for specific receptor subtypes and radioligands.

Experimental Protocol: [³H]-Epibatidine Binding Assay

Materials and Reagents:

-

Cell membranes expressing the desired nAChR subtype (e.g., from transfected cell lines)

-

[³H]-Epibatidine (radioligand)

-

Unlabeled epibatidine or nicotine (for non-specific binding determination)

-

Test compounds (synthesized from the intermediate)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Harvester

Procedure:

-

Assay Setup: In a 96-well microplate, add the binding buffer, cell membranes, and varying concentrations of the test compound.

-

Radioligand Addition: Add a constant concentration of [³H]-Epibatidine to each well.

-

Non-specific Binding: In a separate set of wells, add the binding buffer, cell membranes, [³H]-Epibatidine, and a high concentration of unlabeled epibatidine or nicotine to determine non-specific binding.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Data for nAChR Modulators (Representative)

| Compound | Receptor Subtype | Assay Type | IC₅₀ / Ki | Reference |

| Clothianidin | Insect nAChR | Binding | High Affinity | [3] |

| Nicotine | Human α4β2 nAChR | Binding | ~1 nM (Ki) | N/A |

| Epibatidine | Various nAChRs | Binding | Sub-nanomolar (Kd) | N/A |

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay to determine compound affinity for nAChRs.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The application of this compound in the synthesis of therapeutic drugs for human use is not well-established in the scientific literature, and its primary application remains in the agrochemical industry.

References

Application Notes and Protocols for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a key heterocyclic building block, primarily utilized as an intermediate in the synthesis of a variety of biologically active compounds. Its reactive α-bromoketone moiety makes it a versatile precursor for constructing more complex molecular architectures, particularly fused heterocyclic ring systems. This document provides detailed protocols and application notes for the use of this compound in the synthesis of imidazo[1,2-a]pyridine derivatives, a class of compounds with significant therapeutic potential. Additionally, it outlines the mechanism of action for neonicotinoid insecticides, a major class of agrochemicals synthesized using this intermediate.

Chemical Properties and Reactivity

This compound is a reactive electrophile. The presence of the bromine atom alpha to the carbonyl group facilitates nucleophilic substitution reactions. The pyridine ring, being electron-deficient, influences the reactivity of the carbonyl group. The hydrobromide salt form enhances its stability for storage and handling. This compound is particularly useful for reactions involving the formation of carbon-nitrogen and carbon-sulfur bonds.[1]

Applications in Medicinal and Agrochemical Chemistry

The primary application of this compound is in the synthesis of:

-

Imidazo[1,2-a]pyridine derivatives: This scaffold is present in numerous compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The synthesis typically proceeds via a condensation reaction with a 2-aminopyridine derivative.

-

Neonicotinoid insecticides: This compound serves as a crucial intermediate in the production of neonicotinoid insecticides like clothianidin.[1] These insecticides are widely used in agriculture due to their high efficacy against a broad spectrum of pests.

Experimental Protocols

Synthesis of 6-chloro-2-(substituted)-imidazo[1,2-a]pyridines

This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyridine derivatives via the condensation of this compound with a substituted 2-aminopyridine.

Materials:

-

This compound

-

Substituted 2-aminopyridine (e.g., 2-amino-4-methylpyridine)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (EtOH) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a solution of the substituted 2-aminopyridine (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add sodium bicarbonate (2.5 mmol).

-

Add this compound (1.1 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-chloro-2-(substituted)-imidazo[1,2-a]pyridine.

Safety Precautions:

-

This compound is an irritant and should be handled with care.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform all operations in a well-ventilated fume hood.

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Data Presentation

Table 1: Reactants and Representative Product Data for the Synthesis of a 6-chloro-imidazo[1,2-a]pyridine derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Representative Yield (%) |

| This compound | C₇H₆Br₂ClNO | 315.40 | 1.1 | - |

| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 1.0 | - |

| 6-Chloro-8-methyl-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridine | C₁₃H₉Cl₂N₃ | 278.14 | - | 75-85 (hypothetical) |

Note: The yield is hypothetical and representative of a successful synthesis based on literature for similar reactions.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of imidazo[1,2-a]pyridines.

Signaling Pathway: Neonicotinoid Mechanism of Action

Caption: Neonicotinoid binding to nAChRs leading to paralysis.

References

- 1. This compound [myskinrecipes.com]

- 2. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 145905-09-5 [sigmaaldrich.com]

Application Notes and Protocols: 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a versatile bifunctional building block with significant potential in medicinal chemistry. Its structure, featuring a reactive α-bromoketone and a substituted pyridine ring, allows for the strategic construction of diverse heterocyclic scaffolds. While primarily documented as a key intermediate in the synthesis of neonicotinoid insecticides, its utility extends to the synthesis of novel therapeutic agents.[1] The presence of the chlorine atom on the pyridine ring offers a site for further functionalization, and the α-bromoketone is a key pharmacophore for the synthesis of various nitrogen-containing heterocycles, such as imidazopyridines, which are prevalent in many biologically active compounds. This document outlines the potential applications of this reagent in the discovery of novel kinase inhibitors and provides detailed protocols for its utilization.

Core Application: Synthesis of Imidazo[1,2-a]pyridine-based Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including kinase inhibition. The reaction of this compound with various aminopyridines provides a straightforward and efficient route to substituted imidazo[1,2-a]pyridines. These resulting scaffolds can be further elaborated to generate libraries of potent and selective kinase inhibitors.

Proposed Synthetic Pathway

A general synthetic scheme for the preparation of a library of imidazo[1,2-a]pyridine derivatives from this compound is depicted below. The initial condensation reaction can be followed by various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C7-chloro position to introduce molecular diversity.

Caption: Synthetic workflow for imidazo[1,2-a]pyridine library generation.

Hypothetical Biological Activity Data

A hypothetical library of imidazo[1,2-a]pyridine derivatives synthesized from this compound was screened against a panel of cancer-relevant kinases. The following table summarizes the inhibitory activity (IC50) of selected lead compounds.

| Compound ID | R1-substituent | R2-substituent (at C7) | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Abl Kinase IC50 (nM) |

| LEAD-001 | 4-Methoxyphenyl | Phenyl | 15 | 120 | >1000 |

| LEAD-002 | 3,4-Dimethoxyphenyl | 4-Morpholinophenyl | 8 | 55 | 850 |

| LEAD-003 | 4-Fluorophenyl | 3-Aminophenyl | 25 | 250 | >1000 |

| LEAD-004 | Pyridin-3-yl | 1-Methyl-1H-pyrazol-4-yl | 12 | 80 | 600 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 7-chloro-2-substituted-imidazo[1,2-a]pyridines

Materials:

-

This compound

-

Substituted 2-aminopyridine

-

Sodium bicarbonate (NaHCO3)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a solution of the substituted 2-aminopyridine (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add sodium bicarbonate (2.5 mmol).

-

Add this compound (1.1 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 7-chloro-2-substituted-imidazo[1,2-a]pyridine.

Protocol 2: General Procedure for Suzuki Cross-Coupling

Materials:

-

7-chloro-2-substituted-imidazo[1,2-a]pyridine

-

Substituted boronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Nitrogen or Argon gas supply

Procedure:

-

To a Schlenk flask, add the 7-chloro-2-substituted-imidazo[1,2-a]pyridine (1.0 mmol), the substituted boronic acid (1.5 mmol), and the base (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst (0.05 mmol) under a positive pressure of the inert gas.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 10 mL).

-

Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

-

Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired C7-arylated imidazo[1,2-a]pyridine.

Signaling Pathway and Screening Cascade

The synthesized library of imidazo[1,2-a]pyridines can be subjected to a screening cascade to identify potent and selective kinase inhibitors. A typical workflow for a kinase inhibitor drug discovery program is illustrated below.

References

Application Notes and Protocols: Versatile Reactions of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide with Amines for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction